N,N-diethyl-2-methoxybenzamide
Overview
Description
N,N-Diethyl-2-methoxybenzamide is a chemical compound known for its use as an insect repellent. It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the second position and diethylamino groups at the nitrogen atom. This compound is commonly used in various formulations to repel insects, particularly mosquitoes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The detailed procedure is as follows :
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Formation of 2-methoxybenzoyl chloride:
- 2-methoxybenzoic acid (20 g, 0.13 mol) is reacted with thionyl chloride (135 mL, 220 g, 1.85 mol) under nitrogen atmosphere.
- Dimethylformamide (0.34 mL, 4.4 mmol) is added dropwise to catalyze the reaction.
- The mixture is stirred until effervescence ceases, and excess thionyl chloride is removed by distillation.
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Formation of this compound:
- The resulting 2-methoxybenzoyl chloride is dissolved in dry tetrahydrofuran and cooled in an ice bath.
- Diethylamine (50 mL, 0.48 mol) is added slowly with stirring.
- The mixture is stirred further, and the product is extracted with methylene chloride, washed, and purified by distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Reduced forms of the amide group.
Scientific Research Applications
N,N-Diethyl-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying amide chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect behavior and physiology.
Medicine: Explored for potential therapeutic uses due to its structural similarity to other bioactive amides.
Industry: Utilized in the formulation of insect repellent products and in material science for controlled release studies
Mechanism of Action
The primary mechanism by which N,N-diethyl-2-methoxybenzamide exerts its insect repellent effect involves interfering with the olfactory receptors of insects, particularly mosquitoes. This disruption prevents insects from detecting human scents, thereby reducing the likelihood of bites. The molecular targets include specific olfactory receptors and neural pathways involved in scent detection .
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide: Another insect repellent with a similar structure but different substitution pattern.
N,N-Diethylbenzamide: Lacks the methoxy group, resulting in different chemical properties and efficacy.
Uniqueness: N,N-Diethyl-2-methoxybenzamide is unique due to its specific substitution pattern, which enhances its effectiveness as an insect repellent compared to other similar compounds. The presence of the methoxy group at the second position plays a crucial role in its olfactory disruption mechanism .
Properties
IUPAC Name |
N,N-diethyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIUAIWXACNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323988 | |
Record name | N,N-diethyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51674-10-3 | |
Record name | 51674-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diethyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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